molecular formula C6H10N4O2S B6145907 3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1183493-44-8

3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B6145907
CAS No.: 1183493-44-8
M. Wt: 202.2
InChI Key:
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Description

3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound that features a 1,2,4-triazole ring substituted with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multistep reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with thiolane-1,1-dione under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or ethanol, and may require a catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of microwave irradiation has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione exerts its effects involves its interaction with specific molecular targets. For instance, it acts as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase, which is involved in histidine biosynthesis . This inhibition disrupts the production of histidine, affecting various metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(3-amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiolane-1,1-dione apart is its unique combination of the triazole ring and thiolane moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials with specialized functions .

Properties

CAS No.

1183493-44-8

Molecular Formula

C6H10N4O2S

Molecular Weight

202.2

Purity

95

Origin of Product

United States

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